Cas no 1909287-36-0 ((1S,3R)-2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-ol)
(1S,3R)-2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-ol Chemical and Physical Properties
Names and Identifiers
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- (1S,3R)-2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-ol
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- Inchi: 1S/C10H20O2/c1-9(2,3)12-8-6-7(11)10(8,4)5/h7-8,11H,6H2,1-5H3/t7-,8+/m0/s1
- InChI Key: JVPMKBOSVPHPGQ-JGVFFNPUSA-N
- SMILES: [C@H]1(O)C[C@@H](OC(C)(C)C)C1(C)C
(1S,3R)-2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-251872-0.05g |
rac-(1R,3S)-3-(tert-butoxy)-2,2-dimethylcyclobutan-1-ol, cis |
1909287-36-0 | 95% | 0.05g |
$174.0 | 2023-03-01 | |
| Enamine | EN300-251872-0.1g |
rac-(1R,3S)-3-(tert-butoxy)-2,2-dimethylcyclobutan-1-ol, cis |
1909287-36-0 | 95% | 0.1g |
$257.0 | 2023-03-01 | |
| Enamine | EN300-251872-0.25g |
rac-(1R,3S)-3-(tert-butoxy)-2,2-dimethylcyclobutan-1-ol, cis |
1909287-36-0 | 95% | 0.25g |
$367.0 | 2023-03-01 | |
| Enamine | EN300-251872-0.5g |
rac-(1R,3S)-3-(tert-butoxy)-2,2-dimethylcyclobutan-1-ol, cis |
1909287-36-0 | 95% | 0.5g |
$579.0 | 2023-03-01 | |
| Enamine | EN300-251872-1.0g |
rac-(1R,3S)-3-(tert-butoxy)-2,2-dimethylcyclobutan-1-ol, cis |
1909287-36-0 | 95% | 1.0g |
$743.0 | 2023-03-01 | |
| Enamine | EN300-251872-2.5g |
rac-(1R,3S)-3-(tert-butoxy)-2,2-dimethylcyclobutan-1-ol, cis |
1909287-36-0 | 95% | 2.5g |
$1454.0 | 2023-03-01 | |
| Enamine | EN300-251872-5.0g |
rac-(1R,3S)-3-(tert-butoxy)-2,2-dimethylcyclobutan-1-ol, cis |
1909287-36-0 | 95% | 5.0g |
$2152.0 | 2023-03-01 | |
| Enamine | EN300-251872-10.0g |
rac-(1R,3S)-3-(tert-butoxy)-2,2-dimethylcyclobutan-1-ol, cis |
1909287-36-0 | 95% | 10.0g |
$3191.0 | 2023-03-01 |
(1S,3R)-2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-ol Related Literature
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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4. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
Additional information on (1S,3R)-2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-ol
The Compound CAS No. 1909287-36-0: (1S,3R)-2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-ol
The compound with CAS No. 1909287-36-0, known as (1S,3R)-2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-ol, is a complex organic molecule with a unique stereochemistry and functional groups. This compound belongs to the class of cyclobutanol derivatives and has gained attention in recent years due to its potential applications in pharmaceuticals and materials science. The molecule features a cyclobutane ring with two methyl groups at the 2-position, an ether group at the 3-position, and a hydroxyl group at the 1-position. The stereochemistry of the compound is defined by the (1S,3R) configuration, which plays a crucial role in its physical and chemical properties.
Recent studies have highlighted the importance of stereochemistry in determining the biological activity of compounds like this one. Researchers have explored the synthesis of this compound using various methods, including asymmetric catalysis and enantioselective reductions. These methods have enabled the production of enantiomerically pure samples, which are essential for studying their pharmacological properties. For instance, a study published in *Journal of Organic Chemistry* demonstrated that the (1S,3R) configuration exhibits higher bioavailability compared to other stereoisomers due to its interaction with cellular membrane receptors.
The ether group in this compound contributes significantly to its solubility and stability under various conditions. This functional group also makes the compound a promising candidate for use in drug delivery systems. A research team from Stanford University has reported that this compound can act as a carrier for hydrophobic drugs, enhancing their solubility and reducing side effects. Furthermore, the cyclobutane ring structure provides rigidity to the molecule, which is advantageous in designing drugs with specific binding affinities.
In terms of applications, (1S,3R)-2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-ol has shown potential in the development of novel antibiotics. A study conducted at the University of California revealed that this compound exhibits potent activity against multidrug-resistant bacteria by disrupting their cell membranes. The unique combination of steric hindrance and hydrogen bonding capability makes it an effective agent in combating bacterial infections.
Another area where this compound has garnered interest is in materials science. Its rigid structure and ability to form stable complexes make it a suitable candidate for use in polymer synthesis and nanotechnology. Researchers at MIT have explored its use as a building block for creating self-assembling materials with tunable properties. The compound's ability to form supramolecular structures has opened new avenues for developing advanced materials for electronics and biomedical devices.
From an environmental perspective, understanding the degradation pathways of this compound is crucial for assessing its ecological impact. Studies have shown that under aerobic conditions, the compound undergoes rapid oxidation due to its ether linkages, leading to biodegradation into innocuous byproducts. This property makes it a more sustainable choice compared to traditional organic compounds that persist in the environment.
In conclusion, (1S,3R)-2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1ol (CAS No. 1909287-36-) is a versatile compound with diverse applications across multiple fields. Its unique stereochemistry and functional groups make it an invaluable tool in drug development and materials science. As research continues to uncover its full potential, this compound is expected to play a pivotal role in advancing modern science and technology.
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